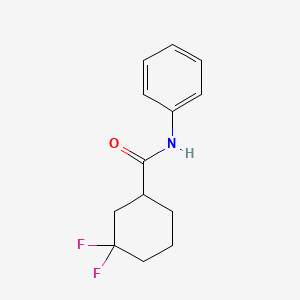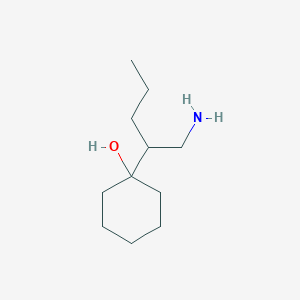
1-(1-Aminopentan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopentan-2-yl)cyclohexan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with an appropriate amine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Various cyclohexanol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
1-(1-Aminopentan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Aminopentane: An organic compound with a similar amino group but lacks the cyclohexane ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring but lacks the amino group.
5-Amino-1-pentanol: Contains both an amino and a hydroxyl group but has a different carbon chain structure
Uniqueness
1-(1-Aminopentan-2-yl)cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopentan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-6-10(9-12)11(13)7-4-3-5-8-11/h10,13H,2-9,12H2,1H3 |
InChI Key |
VDAHOWUAUKMJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


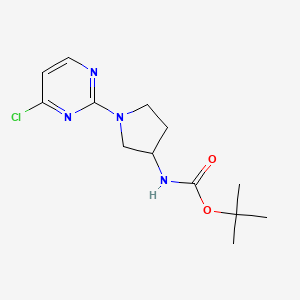
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

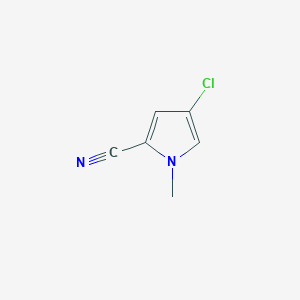

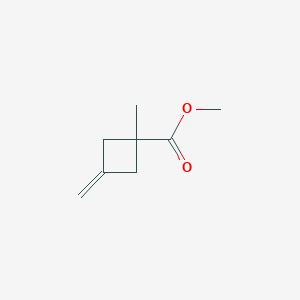
aminehydrochloride](/img/structure/B13559089.png)
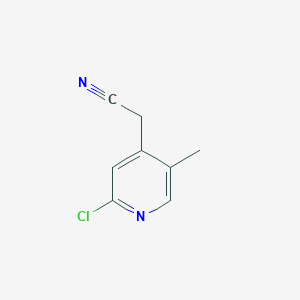
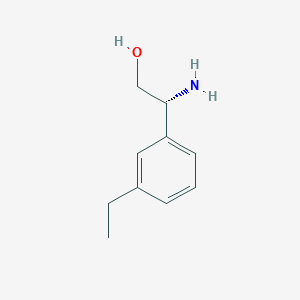
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)

